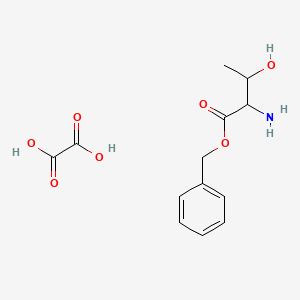
Cyclopentane;1-(2-diphenylphosphanylcyclopentyl)ethyl-diphenylphosphane;iron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentane;1-(2-diphenylphosphanylcyclopentyl)ethyl-diphenylphosphane;iron is a complex organometallic compound It features a central iron atom coordinated to two diphenylphosphanyl groups and a cyclopentyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentane;1-(2-diphenylphosphanylcyclopentyl)ethyl-diphenylphosphane;iron typically involves the following steps:
Formation of the Ligand: The diphenylphosphanylcyclopentyl ligand is synthesized by reacting cyclopentyl bromide with diphenylphosphine in the presence of a base such as sodium hydride.
Coordination to Iron: The ligand is then coordinated to an iron precursor, such as iron(II) chloride, in a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While the industrial production of this specific compound is not widely documented, similar organometallic compounds are often produced using batch or continuous flow processes. These methods ensure high purity and yield, which are crucial for industrial applications.
化学反应分析
Types of Reactions
Cyclopentane;1-(2-diphenylphosphanylcyclopentyl)ethyl-diphenylphosphane;iron can undergo various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or oxygen.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligand exchange reactions can occur, where the diphenylphosphanyl groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various ligands, depending on the desired product.
Major Products Formed
Oxidation: Higher oxidation state iron complexes.
Reduction: Lower oxidation state iron complexes.
Substitution: New organometallic complexes with different ligands.
科学研究应用
Cyclopentane;1-(2-diphenylphosphanylcyclopentyl)ethyl-diphenylphosphane;iron has several scientific research applications:
Catalysis: It can act as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of metal-based drugs.
作用机制
The mechanism by which Cyclopentane;1-(2-diphenylphosphanylcyclopentyl)ethyl-diphenylphosphane;iron exerts its effects involves the coordination of the iron center to various substrates. This coordination can facilitate electron transfer, making the compound an effective catalyst. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use.
相似化合物的比较
Similar Compounds
Cyclopentadienyliron dicarbonyl dimer: Another iron-based organometallic compound with catalytic properties.
Ferrocene: A well-known iron compound with a sandwich structure, used in various applications including catalysis and materials science.
Uniqueness
Cyclopentane;1-(2-diphenylphosphanylcyclopentyl)ethyl-diphenylphosphane;iron is unique due to its specific ligand arrangement and the resulting electronic properties. This uniqueness makes it particularly effective in certain catalytic processes and potential therapeutic applications.
属性
分子式 |
C36H42FeP2 |
|---|---|
分子量 |
592.5 g/mol |
IUPAC 名称 |
cyclopentane;1-(2-diphenylphosphanylcyclopentyl)ethyl-diphenylphosphane;iron |
InChI |
InChI=1S/C31H32P2.C5H10.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h2-13,15-22,25,30-31H,14,23-24H2,1H3;1-5H2; |
InChI 键 |
YJKNDFBUHDCTRC-UHFFFAOYSA-N |
规范 SMILES |
CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.C1CCCC1.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methyl-4,8,11-trioxatricyclo[5.3.1.01,5]undecan-3-one](/img/structure/B13387312.png)
![[1-[4-(3-Acetamido-5-amino-4-hydroxy-6-methyloxan-2-yl)oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-heptanoyloxypropan-2-yl] pentadec-7-enoate](/img/structure/B13387315.png)
![7-[2-(3-Hydroxy-5-phenylpent-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B13387316.png)

![2-[6-[6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13387325.png)
![4-[[(4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate](/img/structure/B13387330.png)
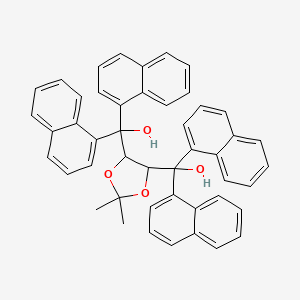
![5,9-Dimethyl-14-methylidene-6-(3-phenylprop-2-enoyloxy)tetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B13387338.png)
![2-Bromo-1-[6-(4-bromophenyl)-2-methylpyridin-3-yl]ethanone hydrobromide](/img/structure/B13387339.png)
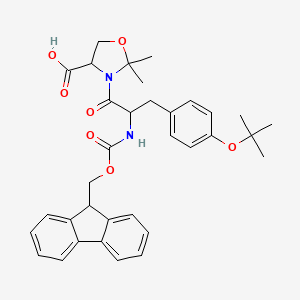
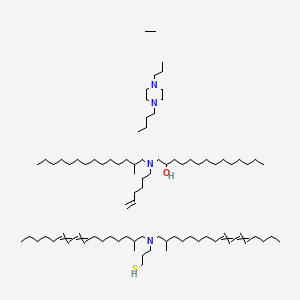
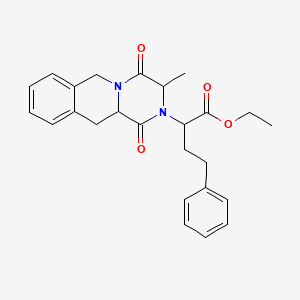
![(3,12-Diacetyloxy-9,14-dihydroxy-7,11,16,16-tetramethyl-10-oxo-6-tricyclo[9.3.1.14,8]hexadeca-1,7-dienyl) acetate](/img/structure/B13387351.png)
